molecular formula C15H12BrN3O3 B14141465 (E)-1-[3-bromo-2-(prop-2-en-1-yloxy)phenyl]-2-(4-nitrophenyl)diazene CAS No. 372089-11-7

(E)-1-[3-bromo-2-(prop-2-en-1-yloxy)phenyl]-2-(4-nitrophenyl)diazene

Cat. No.: B14141465
CAS No.: 372089-11-7
M. Wt: 362.18 g/mol
InChI Key: PZFPURCGTVFMQT-UHFFFAOYSA-N
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Description

(E)-1-[3-bromo-2-(prop-2-en-1-yloxy)phenyl]-2-(4-nitrophenyl)diazene is an organic compound that belongs to the class of diazenes. This compound is characterized by the presence of a diazene group (N=N) connecting two aromatic rings, one of which is substituted with a bromine atom and a prop-2-en-1-yloxy group, while the other is substituted with a nitro group. The compound’s unique structure makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-[3-bromo-2-(prop-2-en-1-yloxy)phenyl]-2-(4-nitrophenyl)diazene typically involves the following steps:

    Bromination: The starting material, 2-(prop-2-en-1-yloxy)phenol, undergoes bromination using bromine in the presence of a suitable solvent like acetic acid to yield 3-bromo-2-(prop-2-en-1-yloxy)phenol.

    Diazotization: The brominated phenol is then subjected to diazotization. This involves treating the compound with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 4-nitroaniline in an alkaline medium to form the desired diazene compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Continuous Flow Reactors: Utilizing continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer.

    Automated Systems: Employing automated systems for precise control of reaction parameters such as temperature, pressure, and reagent addition.

    Purification: Implementing advanced purification techniques like recrystallization and chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(E)-1-[3-bromo-2-(prop-2-en-1-yloxy)phenyl]-2-(4-nitrophenyl)diazene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones.

    Reduction: Reduction of the nitro group can be achieved using reducing agents such as tin(II) chloride (SnCl2) or hydrogenation over palladium on carbon (Pd/C) to yield the corresponding amine.

    Substitution: The bromine atom can be substituted with nucleophiles like sodium methoxide (NaOCH3) or potassium thiolate (KSR) to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

    Reduction: Tin(II) chloride (SnCl2) in hydrochloric acid or hydrogenation over palladium on carbon (Pd/C).

    Substitution: Sodium methoxide (NaOCH3) in methanol or potassium thiolate (KSR) in an appropriate solvent.

Major Products Formed

    Oxidation: Quinones

    Reduction: Amines

    Substitution: Substituted derivatives with various functional groups

Scientific Research Applications

(E)-1-[3-bromo-2-(prop-2-en-1-yloxy)phenyl]-2-(4-nitrophenyl)diazene has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (E)-1-[3-bromo-2-(prop-2-en-1-yloxy)phenyl]-2-(4-nitrophenyl)diazene involves its interaction with molecular targets and pathways in biological systems. The compound’s effects are primarily mediated through:

    Molecular Targets: Binding to specific enzymes or receptors, leading to inhibition or activation of their functions.

    Pathways Involved: Modulation of signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • (E)-1-[3-chloro-2-(prop-2-en-1-yloxy)phenyl]-2-(4-nitrophenyl)diazene
  • (E)-1-[3-iodo-2-(prop-2-en-1-yloxy)phenyl]-2-(4-nitrophenyl)diazene
  • (E)-1-[3-methyl-2-(prop-2-en-1-yloxy)phenyl]-2-(4-nitrophenyl)diazene

Uniqueness

(E)-1-[3-bromo-2-(prop-2-en-1-yloxy)phenyl]-2-(4-nitrophenyl)diazene is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, iodo, and methyl analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets.

Properties

CAS No.

372089-11-7

Molecular Formula

C15H12BrN3O3

Molecular Weight

362.18 g/mol

IUPAC Name

(3-bromo-2-prop-2-enoxyphenyl)-(4-nitrophenyl)diazene

InChI

InChI=1S/C15H12BrN3O3/c1-2-10-22-15-13(16)4-3-5-14(15)18-17-11-6-8-12(9-7-11)19(20)21/h2-9H,1,10H2

InChI Key

PZFPURCGTVFMQT-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=C(C=CC=C1Br)N=NC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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